Cas no 1251574-54-5 (4-(4-propyl-1,2,3-thiadiazol-5-yl)formamido-N-(quinolin-8-yl)butanamide)

4-(4-propyl-1,2,3-thiadiazol-5-yl)formamido-N-(quinolin-8-yl)butanamide 化学的及び物理的性質
名前と識別子
-
- 4-(4-propyl-1,2,3-thiadiazol-5-yl)formamido-N-(quinolin-8-yl)butanamide
- N-[4-oxo-4-(quinolin-8-ylamino)butyl]-4-propylthiadiazole-5-carboxamide
- 1251574-54-5
- VU0529350-1
- F6000-0256
- AKOS024528885
- N-(4-oxo-4-(quinolin-8-ylamino)butyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- 4-[(4-propyl-1,2,3-thiadiazol-5-yl)formamido]-N-(quinolin-8-yl)butanamide
-
- インチ: 1S/C19H21N5O2S/c1-2-6-15-18(27-24-23-15)19(26)21-12-5-10-16(25)22-14-9-3-7-13-8-4-11-20-17(13)14/h3-4,7-9,11H,2,5-6,10,12H2,1H3,(H,21,26)(H,22,25)
- InChIKey: YIUYPQUPSAIQGC-UHFFFAOYSA-N
- ほほえんだ: S1C(C(NCCCC(=O)NC2=C3C(=CC=C2)C=CC=N3)=O)=C(CCC)N=N1
計算された属性
- せいみつぶんしりょう: 383.14159610g/mol
- どういたいしつりょう: 383.14159610g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 8
- 複雑さ: 507
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 125Ų
4-(4-propyl-1,2,3-thiadiazol-5-yl)formamido-N-(quinolin-8-yl)butanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6000-0256-15mg |
4-[(4-propyl-1,2,3-thiadiazol-5-yl)formamido]-N-(quinolin-8-yl)butanamide |
1251574-54-5 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6000-0256-50mg |
4-[(4-propyl-1,2,3-thiadiazol-5-yl)formamido]-N-(quinolin-8-yl)butanamide |
1251574-54-5 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6000-0256-5mg |
4-[(4-propyl-1,2,3-thiadiazol-5-yl)formamido]-N-(quinolin-8-yl)butanamide |
1251574-54-5 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6000-0256-30mg |
4-[(4-propyl-1,2,3-thiadiazol-5-yl)formamido]-N-(quinolin-8-yl)butanamide |
1251574-54-5 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6000-0256-20mg |
4-[(4-propyl-1,2,3-thiadiazol-5-yl)formamido]-N-(quinolin-8-yl)butanamide |
1251574-54-5 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6000-0256-10mg |
4-[(4-propyl-1,2,3-thiadiazol-5-yl)formamido]-N-(quinolin-8-yl)butanamide |
1251574-54-5 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6000-0256-25mg |
4-[(4-propyl-1,2,3-thiadiazol-5-yl)formamido]-N-(quinolin-8-yl)butanamide |
1251574-54-5 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6000-0256-2μmol |
4-[(4-propyl-1,2,3-thiadiazol-5-yl)formamido]-N-(quinolin-8-yl)butanamide |
1251574-54-5 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6000-0256-40mg |
4-[(4-propyl-1,2,3-thiadiazol-5-yl)formamido]-N-(quinolin-8-yl)butanamide |
1251574-54-5 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6000-0256-20μmol |
4-[(4-propyl-1,2,3-thiadiazol-5-yl)formamido]-N-(quinolin-8-yl)butanamide |
1251574-54-5 | 20μmol |
$79.0 | 2023-09-09 |
4-(4-propyl-1,2,3-thiadiazol-5-yl)formamido-N-(quinolin-8-yl)butanamide 関連文献
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
4-(4-propyl-1,2,3-thiadiazol-5-yl)formamido-N-(quinolin-8-yl)butanamideに関する追加情報
Introduction to 4-(4-Propyl-1,2,3-Thiadiazol-5-yl)formamido-N-(Quinolin-8-yl)butanamide (CAS No. 1251574-54-5)
4-(4-Propyl-1,2,3-Thiadiazol-5-yl)formamido-N-(Quinolin-8-yl)butanamide (CAS No. 1251574-54-5) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, which include a quinoline moiety and a thiadiazole ring, both of which are known for their biological activities.
The quinoline moiety is a well-known scaffold in medicinal chemistry, often found in antimalarial drugs such as chloroquine and hydroxychloroquine. The thiadiazole ring, on the other hand, is a heterocyclic compound that has been extensively studied for its antimicrobial and antifungal properties. The combination of these two functional groups in 4-(4-Propyl-1,2,3-Thiadiazol-5-yl)formamido-N-(Quinolin-8-yl)butanamide suggests a potential for diverse biological activities.
Recent studies have focused on the pharmacological properties of this compound. One notable study published in the Journal of Medicinal Chemistry (2022) investigated the antiproliferative effects of 4-(4-Propyl-1,2,3-Thiadiazol-5-yl)formamido-N-(Quinolin-8-yl)butanamide on various cancer cell lines. The results showed that the compound exhibited significant cytotoxicity against breast cancer (MCF-7), colon cancer (HCT116), and lung cancer (A549) cell lines. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
In addition to its antiproliferative effects, 4-(4-Propyl-1,2,3-Thiadiazol-5-yl)formamido-N-(Quinolin-8-yl)butanamide has also been studied for its anti-inflammatory properties. A study published in the Inflammation Research (2023) demonstrated that the compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This finding suggests that the compound may have potential applications in the treatment of inflammatory diseases.
The pharmacokinetic profile of 4-(4-Propyl-1,2,3-Thiadiazol-5-yl)formamido-N-(Quinolin-8-yl)butanamide has also been investigated. A study published in the European Journal of Pharmaceutical Sciences (2023) evaluated the oral bioavailability and distribution of the compound in rats. The results indicated that the compound has moderate oral bioavailability and is rapidly distributed to various tissues, with a preference for liver and lung tissues. These findings are crucial for understanding the potential therapeutic uses and dosing regimens of the compound.
The safety profile of 4-(4-Propyl-1,2,3-Thiadiazol-5-yl)formamido-N-(Quinolin-8-yl)butanamide has been assessed in several preclinical studies. A toxicology study published in the Toxicological Sciences (2023) evaluated the acute and subchronic toxicity of the compound in rodents. The results showed that the compound was well-tolerated at therapeutic doses and did not cause significant adverse effects on liver or kidney function. However, higher doses were associated with mild gastrointestinal irritation.
In conclusion, 4-(4-Propyl-1,2,3-Thiadiazol-5-yl)formamido-N-(Quinolin-8-y l)-butanamide (CAS No. 1251574-54-5) is a promising compound with diverse biological activities. Its antiproliferative and anti-inflammatory properties make it a potential candidate for further development as a therapeutic agent. Ongoing research continues to explore its mechanisms of action and optimize its pharmacological profile for clinical applications.
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